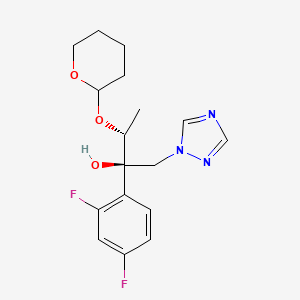

![molecular formula C8H7N3O2 B1422826 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine CAS No. 24370-21-6](/img/structure/B1422826.png)

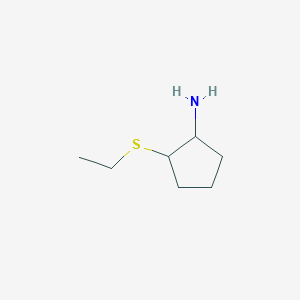

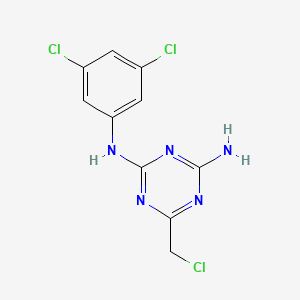

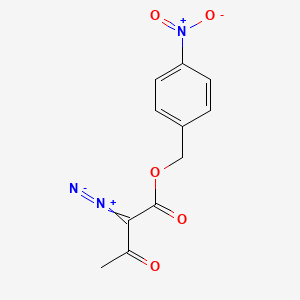

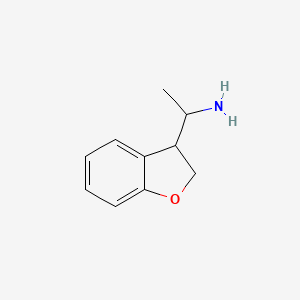

5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, which 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine is likely to be a part of, involves various methods . For instance, benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Scientific Research Applications

Potential PET Radiotracers for Alzheimer's Disease : A study synthesized derivatives of 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine as carbon-11-labeled casein kinase 1 inhibitors. These were evaluated as potential PET radiotracers for imaging in Alzheimer's disease. The radiochemical purity and molar activity were significant, suggesting a promising application in neuroimaging (Gao, Wang, & Zheng, 2018).

Synthesis of Multisubstituted Benzimidazoles : Another study focused on the Rh(III)-catalyzed synthesis of multisubstituted benzimidazoles. The efficient method displays high step, atom, and redox economy, suggesting its utility in synthesizing complex organic compounds for various applications (Huang et al., 2019).

Antimicrobial and Anticancer Agents : Benzimidazole derivatives, including those related to this compound, were synthesized and evaluated for their antimicrobial and anticancer activities. Compounds showed promising broad-spectrum anticancer activity and could be potential leads for new anticancer agents (Husain et al., 2013).

Synthesis of Benzimidazole Derivatives : A review on the synthesis of benzimidazole derivatives, including those derived from this compound, highlights the importance of this heterocycle in pharmaceuticals. The review discusses various improved synthetic strategies under environmentally benign conditions (Mamedov & Zhukova, 2021).

Mechanism of Action

Target of Action

The primary targets of the compound 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .

Mode of Action

This compound interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction results in the inhibition of these enzymes .

Biochemical Pathways

The compound this compound affects the polyamine metabolism pathway . Polyamines are reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .

Pharmacokinetics

The compound is known to be solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of HDACs and APAHs . This inhibition can disrupt the polyamine metabolism and biofilm formation of P. aeruginosa , potentially leading to a decrease in the pathogenicity of this bacterium.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place and in an inert atmosphere at room temperature to maintain its stability

Properties

IUPAC Name |

5H-[1,3]dioxolo[4,5-f]benzimidazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-8-10-4-1-6-7(13-3-12-6)2-5(4)11-8/h1-2H,3H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIHSHXQQGYBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271711 | |

| Record name | 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-21-6 | |

| Record name | 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24370-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

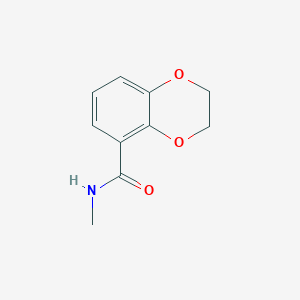

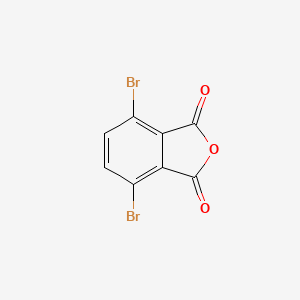

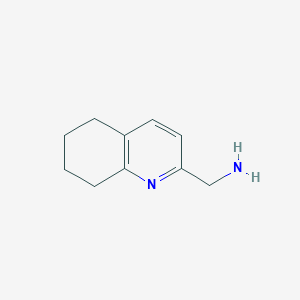

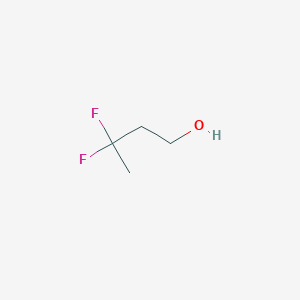

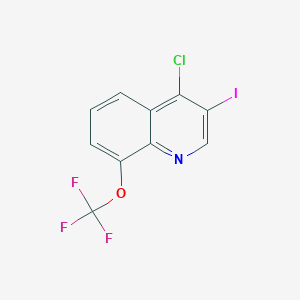

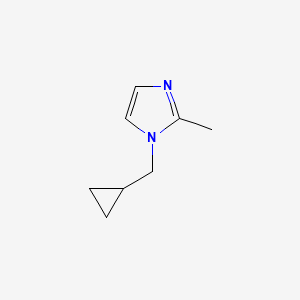

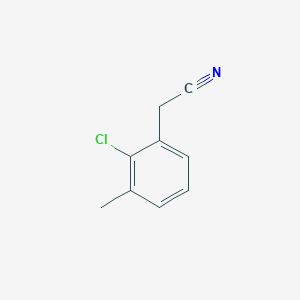

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)